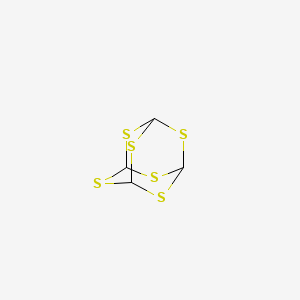

2,4,6,8,9,10-Hexathiaadamantane

Description

2,4,6,8,9,10-Hexathiaadamantane (HTA) is a sulfur-rich adamantane derivative with six sulfur atoms replacing six carbon positions in the adamantane framework. Its molecular formula is C₄H₄S₆ (CAS: 281-40-3) , though substituted derivatives like 1,3,5,7-tetramethyl-HTA (CAS: 6327-74-8) and tetrapropyl-HTA (C₄S₆(CH₂CH₂CH₃)₄) are also well-studied . HTA derivatives are synthesized via polycondensation of dithioic acids, often catalyzed by Lewis acids like BF₃·Me₂O . These compounds exhibit unique structural and electronic properties, making them relevant in coordination chemistry and materials science .

Properties

CAS No. |

281-40-3 |

|---|---|

Molecular Formula |

C4H4S6 |

Molecular Weight |

244.5 g/mol |

IUPAC Name |

2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C4H4S6/c5-1-6-3-8-2(5)9-4(7-1)10-3/h1-4H |

InChI Key |

UIWDTXMCOIHHJI-UHFFFAOYSA-N |

Canonical SMILES |

C12SC3SC(S1)SC(S2)S3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Crystal and Molecular Geometry

HTA derivatives share a tetrahedral adamantane-like core but differ in substituents and symmetry:

Key differences:

Bonding and Geometry

- C–S Bonds : Consistent across derivatives (1.809–1.834 Å), shorter than typical C–S single bonds (~1.81 Å), indicating partial double-bond character .

- C–C Bonds : Ranges from 1.536 ± 0.004 Å in tetramethyl-HTA to 1.543–1.557 Å in benzyl derivatives .

Electronic Properties

Density functional theory (DFT) studies reveal:

- Lone-Pair Interactions : HTA exhibits strong through-space (TS) and through-bond (TB) interactions between sulfur lone pairs, increasing HOMO energy and reducing hole mobility compared to tetrathiaadamantane .

Thermodynamic Properties

| Compound | Fusion Enthalpy (kJ/mol) | Sublimation Enthalpy (kJ/mol) | Measurement Method | Reference |

|---|---|---|---|---|

| 1,3,5,7-Tetramethyl-HTA | 23.7 | – | DSC | |

| Adamantane | – | 72.5 | ME |

Key points:

- Stability : Lower fusion enthalpy of tetramethyl-HTA (23.7 kJ/mol) versus adamantane derivatives suggests weaker intermolecular forces due to sulfur substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.